Cas no 85031-59-0 (Dihydroartemisinic acid)

Dihydroartemisinic acid structure
Dihydroartemisinic acid structure
Nome do Produto:Dihydroartemisinic acid
N.o CAS:85031-59-0
MF:C15H24O2
MW:236.349864959717
MDL:MFCD16876168
CID:2073698
PubChem ID:11020893

Dihydroartemisinic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (2R)-dihydroartemisinic acid
    • 2-(4,7-dimethyl-(1alpha-H),2,3,(4beta-H),(4aalpha-H),5,6,(8aalpha-H)-octahydronaphthalen-1-yl)propionic acid
    • DHAA
    • dihydroartemisininic acid
    • dihydroqinghao acid
    • racemic DHAA
    • Dihydro-artmisinic acid
    • (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-alpha,4,7-trimethyl-1-naphthaleneacetic acid
    • Dihydroarteannuic acid
    • Dihydroartemisinic acid
    • dihydro artemisinic acid
    • (-)-dihydroartemisinic acid
    • JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • s5237
    • (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic Acid
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionic acid
    • (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetic acid (ACI)
    • 1-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-α,4,7-trimethyl-, [1R-[1α(R*),4β,4aβ,8aβ]]- (ZCI)
    • AC-34787
    • HY-N4106
    • CCG-266842
    • C76721
    • 85031-59-0
    • ZB1878
    • CHEBI:144078
    • CS-0032114
    • A917753
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoicacid
    • SCHEMBL1446617
    • CHEMBL5192325
    • DS-11979
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • AKOS027326558
    • MFCD16876168
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionate
    • Dihydroartemisinsaure
    • (-)-Dihydroartemisinate
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionic acid
    • Dihydroarteannuate
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionate
    • 2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoate
    • (2R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionic acid
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionate
    • (2R)-2-((1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl)propionate
    • (aR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid; Dihydroarteannuic Acid; Dihydroqinghao Acid; [1R-[1a(R*),4ss,4ass,8ass]]-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid;
    • DA-52541
    • MDL: MFCD16876168
    • Inchi: 1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1
    • Chave InChI: JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • SMILES: [C@H]([C@@H]1CC[C@@H](C)[C@@H]2CCC(=C[C@H]12)C)(C)C(=O)O

Propriedades Computadas

  • Massa Exacta: 236.17763g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.9
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 236.17763g/mol
  • Massa monoisotópica: 236.17763g/mol
  • Superfície polar topológica: 37.3Ų
  • Contagem de Átomos Pesados: 17
  • Complexidade: 332
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 236.35

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 0.999±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Almost insoluble (0.028 g/l) (25 º C),
  • PSA: 37.30000
  • LogP: 3.72570

Dihydroartemisinic acid Informações de segurança

Dihydroartemisinic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chengdu Biopurify Phytochemicals Ltd
BP3702-100mg
Dihydroartemisinic acid
85031-59-0 98%
100mg
$55 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP3702-500mg
Dihydroartemisinic acid
85031-59-0 98%
500mg
$96 2023-09-19
eNovation Chemicals LLC
D771540-25mg
DihydroarteMisinic acid
85031-59-0 95+%
25mg
$430 2023-05-17
eNovation Chemicals LLC
D771540-250mg
DihydroarteMisinic acid
85031-59-0 95+%
250mg
$105 2024-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D6147-200MG
Dihydroartemisinic acid
85031-59-0 >98.0%(GC)(T)
200mg
¥290.00 2024-04-15
Ambeed
A409339-1g
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
1g
$153.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242247-250mg
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
250mg
¥408.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242247-100mg
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
100mg
¥275.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242247-5g
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
5g
¥3426.0 2024-04-18
ChemScence
CS-0032114-10mg
Dihydroartemisinic acid
85031-59-0 99.08%
10mg
$80.0 2022-04-26

Dihydroartemisinic acid Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
1.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
Referência
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium ,  Ammonia Solvents: Diethyl ether
2.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
Referência
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Hydrazine hydrate (1:1) Solvents: Isopropanol ,  Water ;  3.5 h, 30 - 32 °C; 6 - 7 h, 30 - 32 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 25 - 30 °C
2.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
2.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
2.3 Solvents: Toluene ;  30 min, 20 - 25 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Referência
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

Synthetic Routes 5

Condições de reacção
Referência
Asymmetric synthesis of dihydroartemisinic acid through intramolecular Stetter reaction
Rej, Rohan Kalyan; et al, Tetrahedron, 2016, 72(32), 4931-4937

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
1.3 Reagents: Phosphoric acid ;  pH 2
Referência
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

Synthetic Routes 7

Condições de reacção
Referência
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
1.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
1.3 Solvents: Toluene ;  30 min, 20 - 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Referência
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  20 min, -10 °C; -10 °C → rt; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
2.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
Referência
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
Referência
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → -10 °C; 60 min, -10 °C; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
2.3 Reagents: Phosphoric acid ;  pH 2
Referência
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

Synthetic Routes 12

Condições de reacção
Referência
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Dihydroartemisinic acid Raw materials

Dihydroartemisinic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85031-59-0)Dihydroartemisinic acid
A917753
Pureza:99%
Quantidade:5g
Preço ($):462.0